![molecular formula C16H13ClN2O3 B2907560 2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1105241-65-3](/img/structure/B2907560.png)
2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CPI-1205 and belongs to the class of isoxazole acetamide derivatives. CPI-1205 has been shown to possess potent inhibitory activity against the enzyme known as EZH2, which is involved in epigenetic regulation.
Mechanism of Action
CPI-1205 acts as a competitive inhibitor of EZH2, binding to the catalytic domain of the enzyme and preventing its activity. EZH2 is involved in the methylation of histone proteins, which plays a critical role in the regulation of gene expression. Inhibition of EZH2 by CPI-1205 leads to changes in the expression of genes involved in cell proliferation and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
CPI-1205 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on EZH2 activity, CPI-1205 has been shown to induce DNA damage and inhibit the activity of other enzymes involved in epigenetic regulation. CPI-1205 has also been shown to have immunomodulatory effects, enhancing the activity of T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPI-1205 is its specificity for EZH2, which allows for targeted inhibition of the enzyme without affecting other cellular processes. However, CPI-1205 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on CPI-1205. One area of interest is the development of more potent and selective inhibitors of EZH2. Another potential direction is the investigation of combination therapies involving CPI-1205 and other drugs or treatments. Finally, there is a need for further research on the mechanisms underlying the immunomodulatory effects of CPI-1205, which could lead to the development of new immunotherapeutic approaches for cancer.
Synthesis Methods
The synthesis of CPI-1205 involves several steps, including the reaction of 4-chlorobenzylamine with furfuryl bromide to form 4-chlorobenzyl furfuryl ether. This intermediate is then reacted with isoxazole-3-carboxylic acid to form the final product, CPI-1205.
Scientific Research Applications
CPI-1205 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer. EZH2 is known to be overexpressed in several types of cancer, including prostate, breast, and lymphoma. CPI-1205 has been shown to inhibit EZH2 activity, leading to decreased proliferation and increased apoptosis of cancer cells.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-15(22-19-13)14-2-1-7-21-14/h1-7,9H,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBATXTOQGZXSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.